2-Hydroxy-4,5-dimethyl-nicotinonitrile

Description

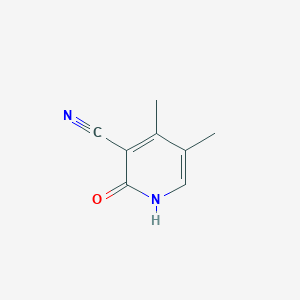

2-Hydroxy-4,5-dimethyl-nicotinonitrile is a substituted nicotinonitrile derivative featuring a pyridine ring with a nitrile group at position 3, a hydroxyl group at position 2, and methyl substituents at positions 4 and 4. This compound belongs to the nicotinonitrile family, which is known for diverse biological activities, including anti-inflammatory and enzyme inhibitory properties.

Properties

IUPAC Name |

4,5-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-4-10-8(11)7(3-9)6(5)2/h4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWCYJPHZVRJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4,5-dimethyl-nicotinonitrile can be achieved through several methods. One common approach involves the reaction of 4,5-dimethyl-2-nitropyridine with hydroxylamine under basic conditions to form the corresponding hydroxylamine derivative, which is then dehydrated to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4,5-dimethyl-nicotinonitrile undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 2-oxo-4,5-dimethyl-nicotinonitrile.

Reduction: Formation of 2-hydroxy-4,5-dimethyl-nicotinamide.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,5-dimethyl-nicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors, leading to various biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on nicotinonitrile derivatives and related heterocyclic compounds, emphasizing substituent effects on physicochemical properties and bioactivity.

Table 1: Comparative Analysis of Nicotinonitrile Derivatives and Analogs

Substituent Effects on Physicochemical Properties

- Hydroxyl Groups: The -OH group in this compound enhances aqueous solubility and hydrogen-bonding capacity compared to non-polar analogs like the trifluoromethyl-containing derivative in .

- Methyl vs. In contrast, -CH₃ groups in the target compound offer steric hindrance without significant electronic effects .

- Biphenyl Systems: The biphenyl compound from exhibits higher rigidity and molecular weight, likely reducing membrane permeability compared to simpler nicotinonitriles .

Metabolic Stability and Biotransformation

Biological Activity

2-Hydroxy-4,5-dimethyl-nicotinonitrile is an organic compound belonging to the class of nicotinonitriles. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring with hydroxyl and methyl substituents along with a nitrile group. This unique structure contributes to its reactivity and biological interactions.

- Chemical Formula : C_9H_10N_2O

- Molecular Weight : 162.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's hydroxyl and nitrile groups may modulate enzyme activity or interact with cellular receptors, leading to diverse biological responses.

Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to cellular receptors, potentially altering signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, studies have explored the anticancer potential of this compound. Preliminary findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Effects on Cell Lines

A study evaluated the effects of this compound on several cancer cell lines:

- Cell Lines Tested :

- A549 (Lung cancer)

- MCF-7 (Breast cancer)

Results indicated that the compound exhibited cytotoxic effects with IC50 values in the low micromolar range:

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | CC50 (µM) |

|---|---|---|

| A549 | 15.0 | >100 |

| MCF-7 | 12.5 | >100 |

Research Applications

The potential applications of this compound extend beyond antimicrobial and anticancer activities. Its unique chemical properties make it a valuable building block in organic synthesis and drug development.

Applications include :

- Drug Development : Investigated as a lead compound in developing new therapeutic agents.

- Chemical Synthesis : Used as an intermediate in synthesizing more complex organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.